

An In-depth Technical Guide on 3-(3,5-Dichlorophenyl)-1-methylhydantoin

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Compound of Interest

Compound Name: 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Cat. No.: B1589153

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This document provides a detailed overview of the chemical properties of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**, a compound of interest for researchers, scientists, and professionals in drug development.

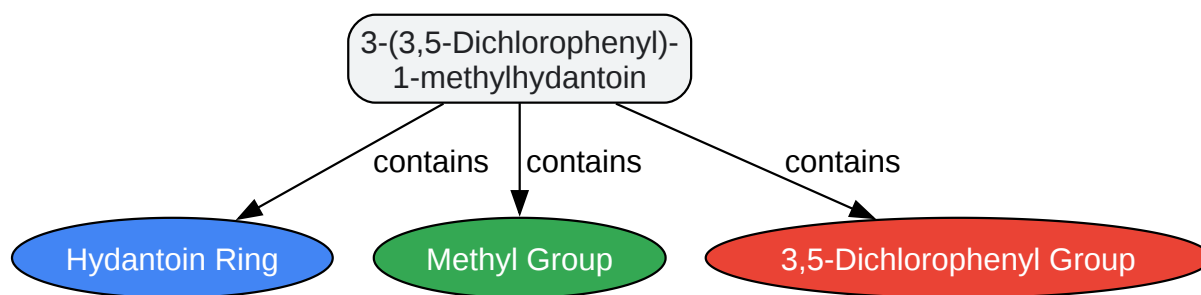
Physicochemical Data

The fundamental molecular characteristics of **3-(3,5-Dichlorophenyl)-1-methylhydantoin** are summarized below. These data are crucial for a range of experimental and computational applications, from dose calculations to molecular modeling.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂ O ₂	[1][2][3][4]
Molecular Weight	259.09 g/mol	[1][2][3]

Molecular Structure and Components

The chemical structure of **3-(3,5-Dichlorophenyl)-1-methylhydantoin** is composed of a central hydantoin ring, which is substituted with a methyl group and a 3,5-dichlorophenyl group. The relationship between these components is illustrated in the following diagram.

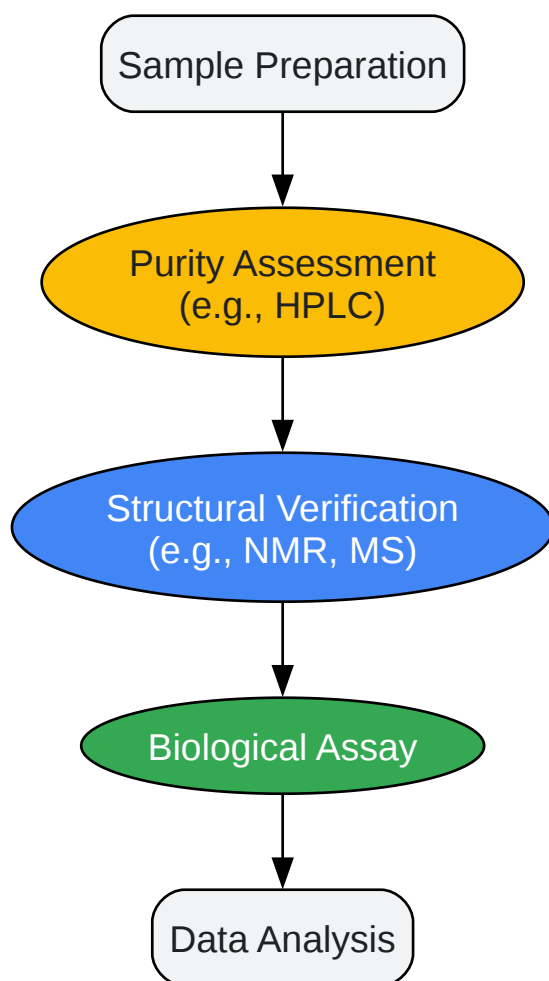


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Figure 1: Key structural components of the molecule.

Hypothetical Experimental Workflow: Compound Analysis

The following diagram outlines a representative workflow for the analysis of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**, from initial purity assessment to more detailed structural and functional characterization. This serves as a template for researchers designing their experimental protocols.



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Figure 2: A general workflow for compound characterization.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are generalized methodologies for the key experiments mentioned in the workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water, both containing 0.1% formic acid.
- Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- **Sample Preparation:** Dissolve a known amount of **3-(3,5-Dichlorophenyl)-1-methylhydantoin** in a suitable solvent like methanol to a final concentration of 1 mg/mL.
- **Injection and Elution:** Inject 10 μ L of the sample and run a gradient elution at a flow rate of 1 mL/min.
- **Detection:** Monitor the eluent using a UV detector at a wavelength of 254 nm.
- **Data Analysis:** Integrate the peak areas to determine the purity of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Verification:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts will confirm the presence of aromatic protons, the methyl group, and the methylene protons of the hydantoin ring.
- **^{13}C NMR Spectroscopy:** Acquire the carbon NMR spectrum to identify the number of unique carbon environments, corresponding to the dichlorophenyl ring, the hydantoin ring, and the methyl group.
- **Data Analysis:** Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 10 $\mu\text{g/mL}$) in a solvent compatible with the ionization source, such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
- **Mass Analysis:** Acquire the mass spectrum in positive or negative ion mode.
- **Data Analysis:** Look for the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ to confirm the molecular weight of the compound. The isotopic pattern for two chlorine atoms should also be visible.

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